Dichloromethyl(2-phenylpropyl)silane

Description

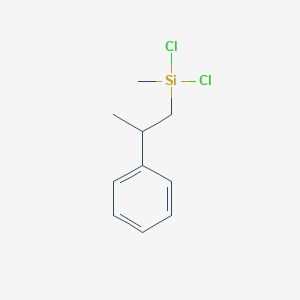

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-(2-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUWGCLZOZCJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929277 | |

| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-28-2 | |

| Record name | [2-(Dichloromethylsilyl)-1-methylethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13617-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(dichloromethylsilyl)-1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(dichloromethylsilyl)-1-methylethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(2-phenylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichloromethyl(2-phenylpropyl)silane

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for Dichloromethyl(2-phenylpropyl)silane (CAS No. 13617-28-2). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights into its handling and potential applications. The presence of a sterically demanding 2-phenylpropyl group attached to the reactive dichloromethylsilyl moiety imparts unique characteristics to this organosilane, suggesting its utility as a specialized synthetic intermediate, a precursor for advanced polymers, and a sterically hindered protecting group.

Compound Identification and Structure

This compound is an organosilane characterized by a silicon atom bonded to two chlorine atoms, a methyl group, and a 2-phenylpropyl group. This structure combines the high reactivity of a dichlorosilane with the steric bulk and hydrophobicity of the 2-phenylpropyl substituent.

-

IUPAC Name: Dichloro-methyl-(2-phenylpropyl)silane

-

CAS Number: 13617-28-2[1]

-

Molecular Formula: C₁₀H₁₄Cl₂Si

-

Synonyms: 2-Phenylpropylmethyldichlorosilane, (2-Methyl-2-phenylethyl)methyldichlorosilane, Benzene, [2-(dichloromethylsilyl)-1-methylethyl]-[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 233.21 g/mol | [1] |

| Appearance | Colorless liquid (inferred from similar compounds) | [2] |

| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 97.9 ± 14.3 °C | [1] |

| Refractive Index | 1.504 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Water Solubility | Reacts violently | [3][4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the platinum-catalyzed hydrosilylation of α-methylstyrene (2-phenylpropene) with dichloromethylsilane. This reaction is an efficient method for creating the silicon-carbon bond.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene. In this case, the Si-H bond of dichloromethylsilane adds across the double bond of α-methylstyrene. The reaction typically follows an anti-Markovnikov addition pattern, yielding the desired 2-phenylpropyl substituted silane.

The choice of a platinum catalyst, such as hexachloroplatinic acid (H₂PtCl₆), is crucial for achieving high yields and selectivity in hydrosilylation reactions involving various olefins.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of Dichloromethyl(2-phenylpropyl)silane

Foreword: The Strategic Importance of Functionalized Organosilanes

The precise incorporation of silicon-containing moieties into organic molecules offers a powerful tool in modern chemistry, enabling the modulation of physical properties and the creation of novel reactive intermediates. Dichloromethyl(2-phenylpropyl)silane stands as a key exemplar of such a functionalized organosilane. Its utility spans from being a precursor in the synthesis of advanced silicone-based materials to a versatile building block in organic synthesis, where the dichlorosilyl group can be readily transformed into a variety of other functional groups. This guide provides a comprehensive overview of the synthesis of this compound, grounded in established principles of organometallic chemistry and supported by practical, field-proven insights.

Core Synthesis Strategy: Platinum-Catalyzed Hydrosilylation

The most direct and efficient route to this compound is the platinum-catalyzed hydrosilylation of α-methylstyrene with dichloromethylsilane. This reaction involves the addition of the Si-H bond of the silane across the C=C double bond of the alkene.

Mechanistic Underpinnings: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism[1][2]. This catalytic cycle provides a robust framework for understanding the reaction and optimizing its conditions.

The key steps of the Chalk-Harrod mechanism are:

-

Oxidative Addition: The Si-H bond of dichloromethylsilane undergoes oxidative addition to the low-valent platinum(0) catalyst.

-

Alkene Coordination: The α-methylstyrene molecule coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity of the reaction. For α-methylstyrene, the insertion typically occurs to yield the anti-Markovnikov product, with the silicon atom attaching to the terminal carbon of the former double bond.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Choice of Catalyst: Speier's vs. Karstedt's Catalyst

While various platinum complexes can catalyze hydrosilylation, two are of particular industrial and laboratory importance[3]:

-

Speier's Catalyst (H₂PtCl₆): Hexachloroplatinic acid is a readily available and effective catalyst for hydrosilylation[4]. It is typically used as a solution in a suitable solvent, such as isopropanol.

-

Karstedt's Catalyst (Pt₂(dvtms)₃): This platinum(0)-divinyltetramethyldisiloxane complex is highly active and soluble in many organic media[2][3]. It often allows for milder reaction conditions and lower catalyst loadings compared to Speier's catalyst.

For the synthesis of this compound, both catalysts are viable. The choice often depends on factors such as cost, desired reaction rate, and sensitivity of the substrates to acidic byproducts that can be generated from Speier's catalyst.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. It is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| α-Methylstyrene | Reagent | Major Chemical Supplier | Freshly distilled before use to remove inhibitors. |

| Dichloromethylsilane | Reagent | Major Chemical Supplier | Handle in a fume hood due to its reactivity and corrosive nature. |

| Karstedt's Catalyst | Major Chemical Supplier | A solution in xylene is commonly used. | |

| Anhydrous Toluene | Anhydrous | Major Chemical Supplier | Used as the reaction solvent. |

| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Distillation apparatus for purification

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and cooled under an inert atmosphere.

-

Charging the Reactor: To the flask, add α-methylstyrene (1.0 equivalent) and anhydrous toluene.

-

Catalyst Addition: Under a positive pressure of inert gas, add Karstedt's catalyst (typically 10-50 ppm relative to the silane).

-

Initiation of Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C).

-

Addition of Dichloromethylsilane: Add dichloromethylsilane (1.0-1.1 equivalents) dropwise from the dropping funnel to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the vinyl protons of α-methylstyrene.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure. This is a critical step to remove unreacted starting materials and any side products. The product, this compound, is a colorless liquid.

-

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | * Phenyl Protons: 7.1-7.4 (m, 5H) |

-

CH Proton: ~3.0 (m, 1H)

-

CH₂ Protons: ~1.6-1.8 (m, 2H)

-

CH₃ (on propyl chain) Protons: ~1.3 (d, 3H)

-

Si-CH₃ Protons: ~0.8 (s, 3H) | | ¹³C NMR | * Phenyl C (quaternary): ~145

-

Phenyl CH: ~126-129

-

CH: ~40

-

CH₂: ~25

-

CH₃ (on propyl chain): ~23

-

Si-CH₃: ~5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Physical Properties

| Property | Value |

| CAS Number | 13617-28-2[5] |

| Molecular Formula | C₁₀H₁₄Cl₂Si |

| Molecular Weight | 233.21 g/mol |

| Appearance | Colorless liquid |

Safety and Handling Considerations

-

Dichloromethylsilane: This reagent is corrosive and reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

α-Methylstyrene: This compound is flammable and should be handled with care.

-

Platinum Catalysts: While used in small quantities, platinum compounds can be sensitizers. Avoid inhalation and skin contact.

-

Reaction Exotherm: The hydrosilylation reaction can be exothermic. Proper control of the addition rate and cooling capabilities are essential, especially for larger-scale reactions.

Conclusion and Future Perspectives

The platinum-catalyzed hydrosilylation of α-methylstyrene with dichloromethylsilane provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and purity. The resulting this compound is a valuable intermediate for further chemical transformations, opening avenues for the development of novel materials and complex organic molecules. Future research may focus on the development of more sustainable and cost-effective catalysts, such as those based on non-precious metals, to further enhance the utility of this important synthetic transformation.

References

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.

- Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. In Advances in Organometallic Chemistry (Vol. 17, pp. 407-447). Academic Press.

-

Tatrishvili, T., et al. (2006). Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene. Journal of Applied Polymer Science, 101(1), 388-394. [Link]

- Roy, A. K. (2007). Platinum-catalyzed hydrosilylation—a case of unexplored reactivity. Coordination Chemistry Reviews, 251(11-12), 1541-1555.

- Lewis, L. N., & Lewis, N. (1986). On the mechanism of the hydrosilation of vinyl-functional siloxanes and silanes. Journal of the American Chemical Society, 108(23), 7228-7231.

-

Parr, J., et al. (2015). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. Organometallics, 34(20), 4998-5008. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]

- Hagiwara, T., Taya, K., Yamamoto, Y., & Yamazaki, H. (1986). Hydrosilylation of α-methylstyrene and ketones catalyzed by group 10 and rhodium isocyanide complexes.

-

Chemical Abstracts Service. (n.d.). CAS Registry Number 13617-28-2. Retrieved from [Link]

- Gevorgyan, V., & Rubin, M. (2003). Platinum-catalyzed hydrosilylation of alkenes and alkynes. In Science of Synthesis (Vol. 5, pp. 149-182). Georg Thieme Verlag.

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.

- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21.

Sources

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 4. qualitas1998.net [qualitas1998.net]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Dichloromethyl(2-phenylpropyl)silane (CAS No. 13617-28-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethyl(2-phenylpropyl)silane, with the CAS number 13617-28-2, is a bifunctional organosilane compound of significant interest in advanced materials science and organic synthesis. Its unique molecular architecture, featuring a reactive dichloromethylsilyl group coupled with a phenylpropyl substituent, offers a versatile platform for the synthesis of novel polymers, the modification of surfaces, and the creation of sophisticated composite materials. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic methodologies, potential applications, and critical safety considerations. The content herein is curated to empower researchers and professionals in leveraging the capabilities of this compound in their respective fields.

Introduction: Unveiling a Versatile Silane

Organosilanes represent a cornerstone in the development of hybrid organic-inorganic materials, acting as molecular bridges that impart unique properties to the resulting products. This compound stands out within this class due to the combined presence of hydrolyzable chlorine atoms and a sterically influential 2-phenylpropyl group. The chlorine atoms provide a reactive handle for hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si), which are fundamental to silicone polymer chemistry and surface modification of inorganic substrates. Concurrently, the 2-phenylpropyl group influences the compound's solubility, thermal stability, and steric interactions in polymerization and surface treatment processes.

This guide will navigate through the essential technical aspects of this compound, offering insights into its synthesis, characterization, and application, thereby serving as a valuable resource for laboratory and industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application.

| Property | Value | Reference |

| CAS Number | 13617-28-2 | [1] |

| Molecular Formula | C₁₀H₁₄Cl₂Si | [2] |

| Molecular Weight | 233.21 g/mol | [2] |

| Boiling Point | 94-96 °C at 3.8 mmHg | - |

| Synonyms | (2-Methyl-2-phenylethyl)methyldichlorosilane, Dichloro-methyl-(2-phenyl-propyl)-silane | [1] |

Synthesis Methodologies: Crafting the Molecule

The synthesis of this compound can be approached through established organosilicon chemistry routes. Two primary plausible methods are detailed below, providing a foundational understanding for researchers.

Hydrosilylation of α-Methylstyrene

Hydrosilylation is a powerful and atom-economical method for the formation of silicon-carbon bonds. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene.

Reaction Scheme:

Figure 1: Hydrosilylation of α-Methylstyrene.

Causality Behind Experimental Choices:

-

Catalyst: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for hydrosilylation reactions. They facilitate the reaction at low concentrations and under mild conditions.[3][4] The choice of catalyst can influence the regioselectivity of the addition.

-

Reactant: α-Methylstyrene is the alkene precursor that provides the 2-phenylpropyl group. The reaction with dichloromethylsilane (CH₃SiHCl₂) introduces the dichloromethylsilyl functionality.

-

Solvent: The reaction is typically carried out in a dry, inert solvent like toluene or diethyl ether to prevent premature hydrolysis of the chlorosilane.

Experimental Protocol (Hypothetical):

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add α-methylstyrene and a solution of a platinum catalyst (e.g., Karstedt's catalyst, in xylene).

-

Slowly add dichloromethylsilane to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction.

-

Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the product can be isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon and carbon-heteroatom bonds. In this context, a Grignard reagent prepared from a 2-phenylpropyl halide reacts with a dichloromethylsilane.

Reaction Scheme:

Figure 3: Mechanism of a Silane Coupling Agent.

Experimental Workflow for Filler Treatment:

-

Hydrolysis: The dichlorosilane is first hydrolyzed to the more reactive silanol intermediate. This can be done in a controlled manner in an alcohol-water mixture.

-

Surface Treatment: The inorganic filler is then treated with the hydrolyzed silane solution. The silanol groups of the silane react with the hydroxyl groups on the filler surface, forming stable covalent bonds. [5]3. Drying: The treated filler is dried to remove water and solvent and to promote the condensation of the silane on the surface.

-

Compounding: The surface-modified filler is then compounded with the polymer matrix (e.g., epoxy, polypropylene) through standard polymer processing techniques like extrusion or molding.

The 2-phenylpropyl group can enhance the compatibility of the silane with aromatic polymer matrices, leading to improved dispersion and mechanical properties of the final composite material.

Surface Modification

This compound can be used to modify the surface properties of various substrates, such as glass, silicon wafers, and metal oxides. [6][7]This modification can impart hydrophobicity, improve adhesion for subsequent coatings, or introduce specific functionalities.

Protocol for Surface Silylation:

-

Substrate Preparation: The substrate surface must be clean and possess hydroxyl groups. This is often achieved by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma treatment.

-

Silanization: The cleaned substrate is immersed in a solution of this compound in an anhydrous organic solvent (e.g., toluene). The reaction is typically carried out under an inert atmosphere to prevent unwanted polymerization of the silane.

-

Rinsing and Curing: After the desired reaction time, the substrate is thoroughly rinsed with the solvent to remove any unreacted silane. A subsequent curing step, often involving heating, is performed to promote the formation of a stable, cross-linked siloxane layer on the surface.

The resulting modified surface will exhibit properties influenced by the 2-phenylpropyl group, such as increased hydrophobicity.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.

-

Reactivity with Water: It reacts violently with water and moisture to release corrosive hydrogen chloride gas.

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

This compound is a versatile organosilane with significant potential in materials science and synthetic chemistry. Its dual functionality allows for its use as an effective coupling agent in polymer composites and as a surface modifying agent. While specific, detailed experimental procedures and comprehensive spectroscopic data are still emerging in the public literature, the foundational principles of organosilane chemistry provide a robust framework for its synthesis and application. This guide has outlined the core technical aspects of this compound, aiming to facilitate its exploration and utilization by the scientific community in the development of next-generation materials and technologies.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. qualitas1998.net [qualitas1998.net]

- 4. mdpi.com [mdpi.com]

- 5. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of dichloromethyl(2-phenylpropyl)silane

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for dichloromethyl(2-phenylpropyl)silane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The content herein is structured to provide not just data, but also the scientific rationale behind the spectral features, rooted in fundamental principles and supported by analogous compound data.

Introduction

This compound, with the chemical formula C₁₀H₁₄Cl₂Si, is an organosilane compound of interest in various chemical synthesis applications. Its bifunctional nature, possessing both reactive Si-Cl bonds and a substituted aromatic moiety, makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectroscopic profile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on the well-established spectroscopic principles and data from structurally analogous molecules.

The molecular structure of this compound is presented below, forming the basis for all subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Synthesis and Experimental Context

A plausible synthetic route for this compound involves the Grignard reaction. This provides essential context for understanding potential impurities that may be observed in its spectra.

Caption: Proposed synthesis of this compound.

This synthetic approach, analogous to the preparation of similar organosilanes, suggests that potential impurities could include unreacted Grignard reagent, residual trichloromethylsilane, or byproducts from homo-coupling of the Grignard reagent.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl group.[4]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl-H | 7.10 - 7.40 | Multiplet | 5H |

| Si-CH₃ | 0.80 - 1.00 | Singlet | 3H |

| C-CH₃ | 1.25 - 1.40 | Doublet | 3H |

| Si-CH₂ | 1.50 - 1.70 | Multiplet | 2H |

| CH | 2.80 - 3.00 | Multiplet | 1H |

Interpretation:

-

Aromatic Protons (7.10 - 7.40 ppm): The protons on the phenyl group are expected to resonate in the typical aromatic region. Their signals will likely appear as a complex multiplet due to intricate spin-spin coupling.[5]

-

Si-CH₃ (0.80 - 1.00 ppm): The methyl group attached to the silicon atom is significantly shielded and will appear as a sharp singlet at a high field (low ppm value).

-

C-CH₃ (1.25 - 1.40 ppm): The methyl group of the 2-phenylpropyl moiety will be a doublet due to coupling with the adjacent methine proton.

-

Si-CH₂ (1.50 - 1.70 ppm): The methylene protons adjacent to the silicon atom will exhibit a more complex multiplet pattern due to coupling with the methine proton.

-

CH (2.80 - 3.00 ppm): The methine proton, being benzylic and adjacent to a methylene group, will be the most deshielded of the aliphatic protons and will appear as a multiplet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | 5 - 10 |

| C-CH₃ | 22 - 27 |

| Si-CH₂ | 28 - 33 |

| CH | 40 - 45 |

| Aromatic C (quaternary) | 145 - 150 |

| Aromatic CH | 125 - 130 |

Interpretation:

-

Aromatic Carbons (125 - 150 ppm): The carbon atoms of the phenyl group will resonate in the downfield region characteristic of aromatic systems. The quaternary carbon attached to the propyl chain will have a distinct chemical shift from the protonated aromatic carbons.[6][7]

-

Aliphatic Carbons (5 - 45 ppm): The aliphatic carbons will appear at higher fields. The carbon of the Si-CH₃ group is expected to be the most upfield. The chemical shifts of the propyl chain carbons (Si-CH₂, CH, and C-CH₃) will be influenced by their proximity to the silicon and phenyl groups.[8][9]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[11]

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence to obtain singlets for each carbon.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[12][13]

Predicted IR Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3080 - 3010 | C-H stretch (aromatic) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250 - 1260 | Si-CH₃ symmetric deformation | Strong |

| 800 - 840 | Si-C stretch | Strong |

| 700 - 780 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

| 470 - 550 | Si-Cl stretch | Strong |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.[14]

-

Aromatic Ring Vibrations: The presence of the benzene ring will be confirmed by a series of sharp absorptions between 1450 and 1600 cm⁻¹. The strong absorption between 700 and 780 cm⁻¹ is indicative of a monosubstituted benzene ring.[15]

-

Silicon-Carbon Bonds: A strong peak around 1250-1260 cm⁻¹ is characteristic of the Si-CH₃ symmetric deformation. The Si-C stretching vibration will appear in the 800-840 cm⁻¹ region.

-

Silicon-Chlorine Bonds: The Si-Cl stretching vibrations are expected to produce strong absorptions in the lower frequency region of the spectrum, typically between 470 and 550 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[11][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[17]

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 232 | [M]⁺ (molecular ion with ³⁵Cl₂) |

| 234 | [M+2]⁺ (isotope peak for one ³⁷Cl) |

| 236 | [M+4]⁺ (isotope peak for two ³⁷Cl) |

| 127 | [M - C₉H₁₁]⁺ (loss of 2-phenylpropyl radical) |

| 117 | [C₉H₁₃]⁺ (2-phenylpropyl cation) |

| 105 | [C₈H₉]⁺ (loss of CH₃ from 2-phenylpropyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 232, corresponding to the species containing two ³⁵Cl isotopes. Isotope peaks at m/z 234 and 236, with characteristic relative intensities, will confirm the presence of two chlorine atoms.

-

Major Fragmentation Pathways: The fragmentation is likely to be dominated by the cleavage of the bond between the silicon atom and the 2-phenylpropyl group. This can lead to the formation of a [Si(CH₃)Cl₂]⁺ ion (m/z 127) or a [C₉H₁₃]⁺ cation (m/z 117). Further fragmentation of the 2-phenylpropyl cation is expected, with a prominent peak at m/z 105 due to the loss of a methyl group to form a stable benzylic cation.[18] The presence of a peak at m/z 91, corresponding to the tropylium ion, is also highly probable and is a common feature in the mass spectra of compounds containing a benzyl group.[19][20]

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.[11][21]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a detailed, predicted spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This information is invaluable for the identification, characterization, and quality control of this important chemical intermediate. The provided experimental protocols offer a standardized approach for obtaining empirical data, which can then be compared against the predictions laid out in this guide.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

PubMed. (2008). Vibrational spectra and structure of isopropylbenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 1128-1133. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905). Retrieved from [Link]

-

ResearchGate. (2008). Vibrational spectra and structure of isopropylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of cumene. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with. Retrieved from [Link]

-

SpectraBase. (n.d.). Cumene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Restek. (n.d.). Cumene: CAS # 98-82-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (1-methylethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Dichloromethylsilane - Optional[Near IR] - Spectrum. Retrieved from [Link]

-

Wikidata. (n.d.). 2-phenylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropane-2-D1. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethylphenylsilane. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Manitoba. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Isopropylbenzene (FDB012268). Retrieved from [Link]

-

Banaras Hindu University. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (2007). Efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles. Organic Letters, 9(24), 4963-4965. Retrieved from [Link]

-

University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Dichlorodigermasilane: Double Si–Cl Activation by a Ge=Ge Unit. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scribd.com [scribd.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. Vibrational spectra and structure of isopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

- 20. ez.restek.com [ez.restek.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Physical properties of dichloromethyl(2-phenylpropyl)silane

An In-Depth Technical Guide to the Physical Properties of Dichloromethyl(2-phenylpropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted organosilane, presents a unique combination of a reactive dichlorosilyl group and a chiral phenylpropyl moiety. This guide provides a comprehensive overview of its key physical properties, establishing a foundational dataset for its application in research and development. The causality behind the experimental determination of these properties is detailed, ensuring both technical accuracy and practical insight. This document serves as a self-validating system, grounding its claims in established scientific protocols and authoritative references.

Introduction and Molecular Structure

This compound (CAS No. 13617-28-2) belongs to the class of organosilanes, which are compounds containing at least one carbon-silicon bond. Its molecular structure, consisting of a silicon atom bonded to two chlorine atoms, a methyl group, and a 2-phenylpropyl group, imparts it with specific reactivity and physical characteristics. The presence of the dichlorosilyl functional group makes it a versatile precursor for the synthesis of various silicon-containing polymers and fine chemicals. The 2-phenylpropyl group introduces chirality and aromaticity, which can be exploited in stereoselective synthesis and for imparting specific properties to derivative materials.

Molecular Formula: C₁₀H₁₄Cl₂Si[1]

Molecular Weight: 233.21 g/mol [1][2]

Synonyms:

-

Benzene, [2-(dichloromethylsilyl)-1-methylethyl]-

-

(2-Methyl-2-phenylethyl)methyldichlorosilane

-

2-Phenylpropylmethyldichlorosilane[2]

The synthesis of this compound is typically achieved through the hydrosilylation of 2-phenylpropene with dichloromethylsilane, often catalyzed by a platinum complex like hexachloroplatinic acid (H₂PtCl₆). This reaction involves the addition of the Si-H bond across the double bond of the alkene.

Core Physical Properties: A Quantitative Overview

The macroscopic physical properties of a compound are direct reflections of its molecular structure and intermolecular forces. For this compound, the polar Si-Cl bonds and the phenyl group contribute to its physical state and characteristics.

| Physical Property | Value | Conditions |

| Boiling Point | 246.2 ± 9.0 °C | at 760 mmHg[2] |

| 94 - 96 °C | at 0.0051 bar (reduced pressure)[1] | |

| Density | 1.1 ± 0.1 g/cm³ | at 25°C[2] |

| Refractive Index | 1.504 | at 20°C[2] |

Experimental Determination of Physical Properties

The following sections detail the standard, field-proven methodologies for the determination of the key physical properties of liquid organosilanes like this compound. The causality behind the experimental choices is emphasized to provide a deeper understanding of the protocols.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For this compound, which has a relatively high boiling point at atmospheric pressure, determination under reduced pressure is often preferred to prevent thermal decomposition.

Methodology: Micro-Boiling Point Determination

This method is ideal when only a small sample volume is available.

-

Apparatus Setup: A small test tube containing 0.5-1 mL of the silane is placed in a heating block or an oil bath. A thermometer is positioned with its bulb approximately 1 cm above the liquid surface to measure the vapor temperature. A sealed-end capillary tube is inverted and placed within the test tube.

-

Procedure:

-

The apparatus is gently heated.

-

As the temperature rises, air trapped in the capillary tube is expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the liquid's vapor pressure equals the surrounding atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary tube.[3]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[3] This is the point where the external pressure just exceeds the vapor pressure of the liquid.

-

-

Causality: Measuring the temperature of the vapor phase, rather than the liquid itself, provides a more accurate boiling point, as the vapor is in equilibrium with the boiling liquid.[3] The use of a capillary tube provides a clear visual indication of when the vapor pressure equals the ambient pressure.

Diagram: Micro-Boiling Point Determination Setup

Caption: Workflow for micro-boiling point determination.

Density Measurement

Density is a fundamental property defined as mass per unit volume. It is influenced by temperature, hence the specification at 25°C.

Methodology: Pycnometry

A pycnometer is a flask with a precise, known volume, used for accurate density measurements.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound and placed in a thermostatic bath at 25°C to allow for thermal equilibration.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The filled pycnometer is removed from the bath, dried, and its mass is determined.

-

The density is calculated by dividing the mass of the silane by the known volume of the pycnometer.

-

-

Causality: This gravimetric method is highly accurate because it relies on precise measurements of mass and a calibrated volume.[4] Temperature control is critical as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to purity.

Methodology: Abbe Refractometer

The Abbe refractometer is the standard instrument for measuring the refractive index of liquids.

-

Apparatus Setup: The instrument consists of a light source, a pair of prisms, and a telescope.

-

Procedure:

-

The prisms of the refractometer are cleaned and calibrated using a standard of known refractive index, such as distilled water.[5]

-

A few drops of this compound are placed on the surface of the measuring prism.[2][6]

-

The prisms are closed to spread the liquid into a thin film.

-

Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[5][6]

-

The refractive index is read directly from the instrument's scale.

-

-

Causality: The operation of the Abbe refractometer is based on the principle of the critical angle of refraction. The instrument measures the angle at which light is completely internally reflected at the interface between the prism and the sample, which is directly related to the refractive index of the sample.[2]

Diagram: Refractive Index Measurement Workflow

Caption: Standard operating procedure for an Abbe refractometer.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the different types of hydrogen atoms in the molecule.

-

Phenyl Protons: A multiplet in the range of 7.0-7.3 ppm, corresponding to the five protons on the aromatic ring.

-

Methine Proton (-CH-): A multiplet around 2.5-3.0 ppm. This proton is coupled to the adjacent methyl and methylene protons, resulting in a complex splitting pattern.

-

Methylene Protons (-CH₂-Si): A doublet of doublets or a multiplet in the range of 1.0-1.5 ppm, due to coupling with the methine proton.

-

Methyl Protons (-CH₃ on propyl chain): A doublet around 1.2-1.4 ppm, resulting from coupling to the methine proton.

-

Silicon-bound Methyl Protons (Si-CH₃): A sharp singlet in the upfield region, typically around 0.4-0.8 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom.

-

Aromatic Carbons: Multiple signals between 125-145 ppm.

-

Methine Carbon (-CH-): A signal around 40-45 ppm.

-

Methylene Carbon (-CH₂-Si): A signal around 25-30 ppm.

-

Methyl Carbon (-CH₃ on propyl chain): A signal in the upfield region, around 20-25 ppm.

-

Silicon-bound Methyl Carbon (Si-CH₃): A signal in the highly shielded region, typically between -5 to 5 ppm.

Safety and Handling

This compound is a reactive compound. As with other chlorosilanes, it is sensitive to moisture and will react with water to produce hydrogen chloride (HCl), which is corrosive.[7] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is also combustible.

Conclusion

The physical properties of this compound, including its boiling point, density, and refractive index, have been compiled and presented. The standard experimental protocols for their determination have been detailed, with an emphasis on the underlying scientific principles. This guide provides a solid foundation of physical data and procedural knowledge essential for the safe and effective use of this versatile organosilane in scientific research and development.

References

- Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane.

- Hanson, R. (2017, April 4). Abbe Refractometer -- Step by Step Instructions. University of Puget Sound.

- University of Calgary. (n.d.).

- Ibragimov, A. G., et al. (2025, November 21). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Vedantu. (n.d.).

- Fisher Scientific. (2010, April 22).

- Quora. (2023, May 9). I want to measure the density of a liquid.

- Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers. Chem Lab.

- Reagecon. (n.d.). Density Measurement and Density Standards.

- Vernier. (n.d.).

- Scribd. (n.d.). Lab Test Procedure of Measuring Liquid Density | PDF.

- LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. quora.com [quora.com]

- 2. hinotek.com [hinotek.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide to the Reactivity of Dichloromethyl(2-phenylpropyl)silane with Water

Abstract

This technical guide provides a comprehensive analysis of the reactivity of dichloromethyl(2-phenylpropyl)silane with water. Organodichlorosilanes are pivotal precursors in the synthesis of silicones and functionalized materials, and a thorough understanding of their hydrolysis is critical for controlling reaction outcomes and final product properties. This document delves into the fundamental principles of chlorosilane hydrolysis, explores the specific mechanistic pathways for the title compound, and elucidates the profound influence of its unique substituents—a methyl group and a sterically demanding 2-phenylpropyl group. We present detailed, field-proven experimental protocols for monitoring hydrolysis kinetics and characterizing the resultant siloxane products. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel silicon-based materials, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Significance of this compound

This compound is a specialized organosilicon compound typically synthesized via the hydrosilylation of 2-phenylpropene with dichloromethylsilane, often in the presence of a platinum catalyst like hexachloroplatinic acid[1]. Its molecular structure, featuring two highly reactive chlorine atoms on a central silicon atom, positions it as a key building block for advanced polysiloxanes and functionalized surfaces.

The organic substituents—a small methyl group and a bulky 2-phenylpropyl group—impart a unique combination of electronic and steric properties. The resulting polymers and surface modifications are of significant interest for applications requiring enhanced thermal stability, hydrophobicity, and specific refractive or dielectric properties derived from the phenyl moiety[2][3]. Understanding and controlling the initial reaction with water—hydrolysis—is the most critical step in harnessing the potential of this monomer. This reaction is not merely a preparatory step but the primary determinant of the subsequent condensation pathways and, ultimately, the architecture and performance of the final material[4][5].

Foundational Principles: The Hydrolysis and Condensation Cascade

The reaction of any chlorosilane with water is a vigorous, often instantaneous, and exothermic process that proceeds in two primary, often overlapping, stages: hydrolysis and condensation[6][7][8].

-

Hydrolysis: The silicon-chlorine (Si-Cl) bond is highly polarized and susceptible to nucleophilic attack by water. This first step rapidly replaces the chlorine atoms with hydroxyl groups (silanols), liberating corrosive hydrogen chloride (HCl) gas as a byproduct[5][8].

-

R(R')SiCl₂ + 2H₂O → R(R')Si(OH)₂ + 2HCl

-

-

Condensation: The silanol intermediates, particularly diols formed from dichlorosilanes, are generally unstable and readily condense with one another[9]. This process involves the elimination of a water molecule to form a stable siloxane (Si-O-Si) bridge, the fundamental linkage of all silicone polymers[4][5].

-

n R(R')Si(OH)₂ → [-Si(R)(R')-O-]n + n H₂O

-

This cascade from a reactive monomer to a stable polymer is the cornerstone of silicone chemistry. The kinetics of these steps dictate whether the final products are linear polymers, cyclic oligomers, or complex cross-linked resins[10][11].

Mechanistic Deep Dive: Reactivity of this compound

The specific reactivity of this compound is governed by the interplay of its molecular structure and the reaction environment.

The Hydrolytic Pathway

The hydrolysis reaction is initiated by the attack of a water molecule's oxygen atom on the electrophilic silicon center. Computational studies on model chlorosilanes suggest the reaction proceeds through a pentacoordinate transition state[12][13]. The presence of multiple water molecules acting in concert as a "water cluster" has been shown to significantly lower the activation energy barrier by creating a proton relay system that facilitates the departure of the chloride ion[12][14].

Causality of Substituent Effects

The rate and outcome of the hydrolysis are profoundly influenced by the electronic and steric nature of the organic groups attached to the silicon. The general reactivity trend for chlorosilanes is RSiCl₃ >> R₂SiCl₂ > R₃SiCl, reflecting the decreasing number of reactive sites and increasing steric hindrance[15].

-

Methyl Group (-CH₃): This small, electron-donating group has a minimal steric footprint. Its inductive effect can help stabilize the partial positive charge that develops on the silicon atom during the transition state, potentially accelerating hydrolysis relative to silicon tetrachloride[16].

-

2-Phenylpropyl Group (-CH₂(CH₃)CHPh): This substituent is the dominant controlling factor for the molecule's reactivity.

-

Steric Hindrance: It is significantly larger than a methyl or ethyl group. This bulkiness creates a crowded environment around the silicon atom, sterically hindering the approach of incoming water molecules. This effect is expected to decrease the rate of hydrolysis compared to less hindered dichlorosilanes like dimethyldichlorosilane[17][18].

-

Electronic Effects: The phenyl ring is electron-withdrawing via induction, which can slightly increase the electrophilicity of the silicon atom. However, this effect is moderated by the propyl spacer.

-

The balance of these factors suggests that while this compound is highly reactive due to its two Si-Cl bonds, its hydrolysis rate will be measurably slower than that of smaller dialkyldichlorosilanes. This "tamed" reactivity can be advantageous, allowing for better control over the condensation process.

The Role of the Reaction Medium

The choice of solvent and the concentration of water are critical experimental parameters.

-

Water Concentration: The hydrolysis is first-order with respect to water, meaning the rate is directly proportional to the amount of water available[15].

-

Solvent System: Conducting the reaction in a solvent is essential to moderate the exothermic release of heat and to control the concentration of reactants.

-

Immiscible Solvents (e.g., Hexane, Toluene): Hydrolysis occurs at the interface of the organic and aqueous phases. The reaction rate is often limited by the efficiency of mixing[4][11].

-

Miscible Solvents (e.g., Acetone, Diethyl Ether): These create a homogeneous system, allowing for more uniform and often faster reaction kinetics. However, the solvent must be inert to the highly reactive chlorosilane and the HCl byproduct.

-

Expected Reaction Products and Their Characterization

The hydrolysis of this compound will produce a mixture of polysiloxanes. The steric hindrance from the 2-phenylpropyl group is likely to influence the product distribution, potentially favoring the formation of linear oligomers and smaller cyclic species over highly cross-linked networks.

-

Linear Polysiloxanes: Formed through intermolecular condensation, resulting in chains terminated by silanol groups.

-

Cyclic Polysiloxanes: Formed when a linear chain back-bites, leading to stable cyclic trimers, tetramers, pentamers, etc.[5][10][19]. The specific ring sizes that are favored depend on reaction conditions.

Characterization of these products relies on a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for identifying the structure of the siloxane backbone and confirming the identity of the organic substituents[20][21].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the disappearance of the Si-Cl bond and the appearance of the broad Si-O-Si stretching band (typically around 1000-1100 cm⁻¹)[22].

-

Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the resulting polymers.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide robust and reproducible data on the hydrolysis of this compound.

Protocol 1: Kinetic Analysis via Conductometry

This method provides a real-time measurement of the hydrolysis rate by tracking the increase in electrical conductivity as ion-producing HCl is generated[15][23].

Methodology:

-

System Calibration (Trustworthiness Pillar): Prepare a standard solution of 2 M HCl in the chosen solvent system (e.g., 90:10 acetone/water). Place the conductivity probe in this solution and adjust the voltage of the conductometer to obtain a stable, mid-scale current reading (e.g., 10-15 mA). This ensures the instrument is responsive in the expected conductivity range. Do not change this voltage for the duration of the experiment[23].

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous acetone. Prepare the reaction solvent (e.g., acetone with a defined water concentration, such as 50 mL total volume).

-

Reaction Setup: Place the reaction solvent in a jacketed glass vessel maintained at a constant temperature (e.g., 25.0 °C) with a magnetic stirrer. Submerge the calibrated conductivity probe and a thermometer in the solvent.

-

Initiation and Data Acquisition: Allow the solvent to thermally equilibrate. Start the magnetic stirrer at a constant, moderate speed. Simultaneously, inject a precise volume of the silane stock solution into the vessel and start a stopwatch.

-

Monitoring: Record the current (mA) or conductivity (µS/cm) at regular time intervals (e.g., every 5 seconds). The current will rise rapidly as HCl is produced and will plateau when the reaction is complete[23].

-

Data Analysis: Plot conductivity versus time. The initial slope of this curve is proportional to the initial reaction rate. By varying the initial concentrations of the silane and water, the reaction order and rate constant (k) can be determined.

Causality Behind Choices:

-

Acetone/Water System: Acetone is used as a water-miscible solvent to create a homogeneous reaction, ensuring the rate is not limited by diffusion between phases.

-

Constant Temperature: Hydrolysis rates are highly temperature-dependent. A jacketed vessel ensures isothermal conditions, a prerequisite for reliable kinetic data.

-

Conductometry: This technique is chosen for its high sensitivity and ability to capture the kinetics of a very fast reaction without the need for quenching.

Protocol 2: Product Analysis via ¹H and ²⁹Si NMR

This protocol focuses on identifying the structures formed after hydrolysis and condensation.

Methodology:

-

Controlled Hydrolysis: In a flask maintained at 0 °C, dissolve a known amount of this compound in an inert solvent like diethyl ether or toluene. Slowly add a stoichiometric amount of water (2 equivalents) dissolved in the same solvent with vigorous stirring to control the exotherm[4][10].

-

Reaction Quenching (Self-Validating Step): After a set time (e.g., 1 hour), the reaction can be "quenched" to cap reactive silanol end-groups. This is achieved by adding an excess of a monofunctional capping agent, such as chlorotrimethylsilane, along with a tertiary amine (e.g., triethylamine) to act as an HCl scavenger. This step prevents further condensation during workup and analysis, providing a stable snapshot of the oligomers present at that time.

-

Workup: Wash the organic layer with water to remove the amine hydrochloride salt. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

NMR Analysis: Dissolve the resulting siloxane oil or solid in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Will confirm the structure of the methyl and 2-phenylpropyl groups and can be used to detect residual Si-OH protons.

-

²⁹Si NMR: This is the most powerful technique for this analysis. It provides distinct signals for silicon atoms in different environments (e.g., terminal groups, linear chain segments, cyclic structures), allowing for detailed structural elucidation of the polysiloxane mixture[20][21].

-

Data Presentation

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Representative Kinetic Data for Dichlorosilane Hydrolysis

| Compound | Solvent System | Temperature (°C) | Relative Rate Constant (k_rel) |

| Dimethyldichlorosilane | 90% Acetone / 10% H₂O | 25.0 | ~1.0 (Reference) |

| Diethyldichlorosilane | 90% Acetone / 10% H₂O | 25.0 | ~0.7 |

| This compound | 90% Acetone / 10% H₂O | 25.0 | Expected to be < 0.7 |

| Methyltrichlorosilane | 90% Acetone / 10% H₂O | 25.0 | Significantly > 1.0[15] |

Note: The rate for the title compound is a predicted value based on steric effects. Actual experimental determination is required.

Table 2: Expected ²⁹Si NMR Chemical Shift Ranges

| Silicon Environment | Typical Chemical Shift (δ, ppm) |

| This compound (Monomer) | +10 to +15 |

| R(R')Si(OH)₂ (Silanediol Intermediate) | -5 to -15 |

| Linear Chain Middle Units [-Si(R)(R')-O-] | -20 to -30 |

| Terminal Capped Units [R(R')Si(OH)-O-] | -10 to -20 |

| Cyclic Trimer [(R(R')SiO)₃] | 0 to -10 |

| Cyclic Tetramer [(R(R')SiO)₄] | -15 to -25 |

Note: Ranges are approximate and can be influenced by solvent and adjacent groups.

Visualization of Mechanisms and Workflows

Diagrams provide an intuitive understanding of complex processes.

Caption: Overall reaction cascade for this compound.

Caption: Workflow for kinetic analysis using conductometry.

Conclusion

The reactivity of this compound with water is a classic example of chlorosilane hydrolysis, but one that is uniquely modulated by the steric bulk of the 2-phenylpropyl substituent. While the reaction is fundamentally rapid and exothermic, the steric hindrance provides a degree of kinetic control not seen in smaller dichlorosilanes. This allows for more manageable reaction conditions and potentially greater selectivity in the formation of specific siloxane structures. The phenyl functionality carried into the final polymer makes this monomer a valuable candidate for creating materials with high thermal stability and tailored optical properties. The experimental protocols detailed herein provide a robust framework for researchers to precisely quantify this reactivity and characterize the resulting materials, paving the way for their rational design and application in advanced technologies.

References

-

National Center for Biotechnology Information. (n.d.). Dichlorosilane, PubChem CID 61330. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. Retrieved from [Link]

-

ResearchGate. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichlorosilane. Retrieved from [Link]

-

MDPI. (2021). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Retrieved from [Link]

-

Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. Retrieved from [Link]

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Scribd. Retrieved from [Link]

-

Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]

-

Silicone Surfactant. (2023). Hydrolysis and Condensation Process. Retrieved from [Link]

-

Hemlock Semiconductor. (n.d.). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

-

Marciniec, B. (2009). Aminoalkyl functionalized siloxanes. Polimery. Retrieved from [Link]

-

ACS Publications. (2018). Silica Nanoparticles Functionalized with Zwitterionic Sulfobetaine Siloxane for Application as a Versatile Antifouling Coating System. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and characterization of polysiloxanes for controlled release of 2-pyridine aldoxime-chloride. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silanes. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]

-

Taylor & Francis Online. (2004). Sterically hindered silanes for waterborne systems: a model study of silane hydrolysis. Retrieved from [Link]

-

Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Rate of hydrolysis of chloromethylsilanes. Retrieved from [Link]

-

ACS Publications. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Retrieved from [Link]

-

ACS Publications. (1984). Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dichloro(methyl)(2-phenylpropyl)silane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichloromethylphenylsilane, PubChem CID 9006. Retrieved from [Link]

-

ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

-

Afinitica. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]

-

ACS Publications. (2009). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 5. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hscpoly.com [hscpoly.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dichlorosilane - Wikipedia [en.wikipedia.org]

- 11. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 23. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

Thermal stability of dichloromethyl(2-phenylpropyl)silane

An In-depth Technical Guide to the Thermal Stability of Dichloromethyl(2-phenylpropyl)silane

Abstract

This compound is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, with a focus on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). In the absence of specific literature on this particular molecule, this guide synthesizes information from related organochlorosilanes to propose likely decomposition pathways and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability in Organosilane Chemistry

Organosilanes are a versatile class of compounds utilized in a wide array of applications, from coupling agents in composites to building blocks in organic synthesis. This compound, with its reactive chloro groups and organic functionalities, is a valuable precursor. However, the presence of both Si-Cl and Si-C bonds, along with a phenylpropyl group, introduces potential thermal liabilities. Understanding the thermal stability of this compound is paramount for:

-

Safe Handling and Storage: Uncontrolled decomposition can lead to the release of corrosive and hazardous byproducts, such as hydrogen chloride gas.[1][2][3]

-

Process Optimization: Knowledge of the decomposition onset temperature is crucial for designing safe and efficient manufacturing processes, preventing yield loss and the formation of impurities.

-

Material Performance: For applications where the final product will be exposed to elevated temperatures, the thermal stability of the silane precursor can influence the long-term performance and reliability of the material.

This guide will provide the foundational knowledge and practical protocols to investigate the thermal stability of this compound.

Theoretical Considerations: Predicting Decomposition Pathways

Potential Decomposition Mechanisms